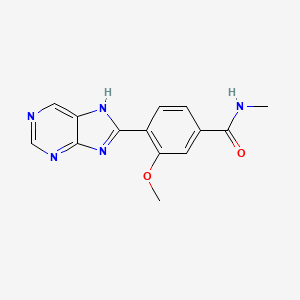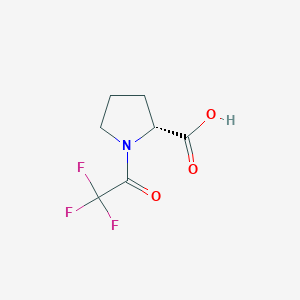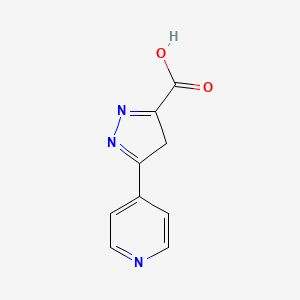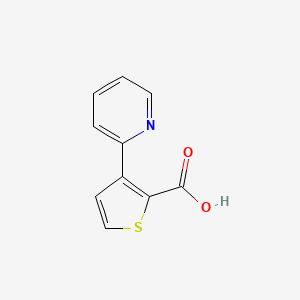
3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzamide is a chemical compound with a complex structure that includes a benzamide group, a methoxy group, and a purine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with methylamine under appropriate conditions to form 3-methoxy-N-methylbenzamide.
Introduction of the Purine Moiety: The purine derivative can be introduced through a nucleophilic substitution reaction, where the benzamide core reacts with a suitable purine derivative, such as 8-bromopurine, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The benzamide group can be reduced to an amine under reducing conditions.
Substitution: The purine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are often used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxy-N-methyl-4-(7H-purin-8-yl)benzamide.
Reduction: Formation of 3-methoxy-N-methyl-4-(7H-purin-8-yl)aniline.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzamide involves its interaction with specific molecular targets. The purine moiety allows it to bind to purine receptors or enzymes that recognize purine derivatives. This binding can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-N-methylbenzamide: Lacks the purine moiety, making it less versatile in biological applications.
4-(7H-Purin-8-yl)benzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological interactions.
3-Hydroxy-N-methyl-4-(7H-purin-8-yl)benzamide: An oxidized derivative with different chemical properties.
Uniqueness
3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzamide is unique due to the presence of both the methoxy group and the purine moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler analogs.
Eigenschaften
CAS-Nummer |
89469-11-4 |
|---|---|
Molekularformel |
C14H13N5O2 |
Molekulargewicht |
283.29 g/mol |
IUPAC-Name |
3-methoxy-N-methyl-4-(7H-purin-8-yl)benzamide |
InChI |
InChI=1S/C14H13N5O2/c1-15-14(20)8-3-4-9(11(5-8)21-2)12-18-10-6-16-7-17-13(10)19-12/h3-7H,1-2H3,(H,15,20)(H,16,17,18,19) |
InChI-Schlüssel |
CETLACMCPUUJJF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=C(C=C1)C2=NC3=NC=NC=C3N2)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 4-[(3-methylbut-2-en-1-yl)oxy]benzoate](/img/structure/B8773028.png)







